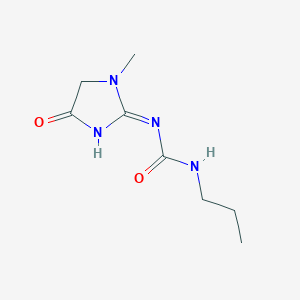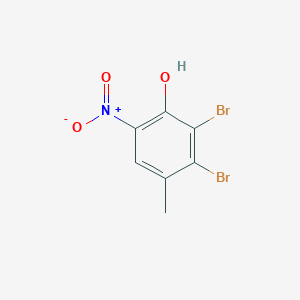
2,3-Dibromo-4-methyl-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-4-methyl-6-nitrophenol is an organic compound with the molecular formula C7H5Br2NO3 It is a derivative of phenol, characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methyl-6-nitrophenol typically involves a multi-step process starting from phenol. The general steps include:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated phenol is then subjected to bromination using bromine in the presence of a suitable solvent like glacial acetic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization from solvents like ethanol or acetic acid .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-4-methyl-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 2,3-Dibromo-4-methyl-6-aminophenol.
Applications De Recherche Scientifique
2,3-Dibromo-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-4-methyl-6-nitrophenol involves its interaction with biological molecules. The nitro group can participate in redox reactions, while the bromine atoms can form halogen bonds with proteins and enzymes, potentially altering their function. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
- 2,4-Dibromo-6-nitrophenol
- 2,6-Dibromo-4-nitrophenol
- 2,3-Dibromo-4-nitrophenol
Comparison: Compared to similar compounds, it may exhibit different biological activities and chemical properties due to these substituents .
Propriétés
Numéro CAS |
89883-13-6 |
|---|---|
Formule moléculaire |
C7H5Br2NO3 |
Poids moléculaire |
310.93 g/mol |
Nom IUPAC |
2,3-dibromo-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C7H5Br2NO3/c1-3-2-4(10(12)13)7(11)6(9)5(3)8/h2,11H,1H3 |
Clé InChI |
YHZLZLLRBNGFMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Br)Br)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)
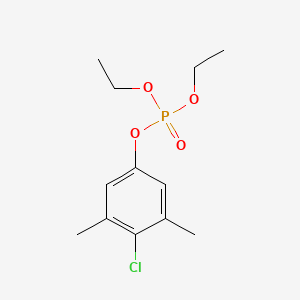
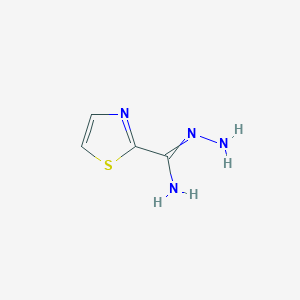
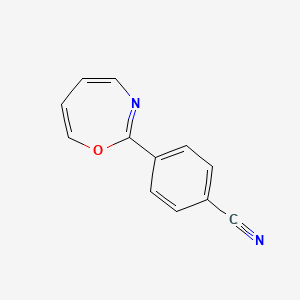
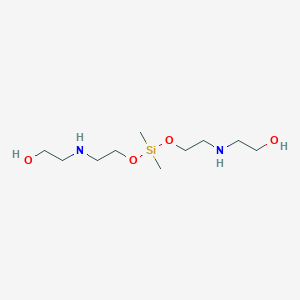
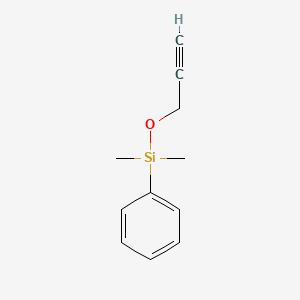
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
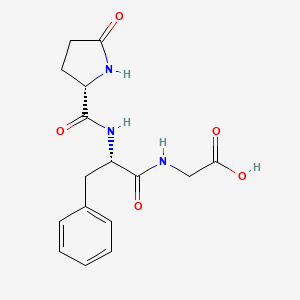
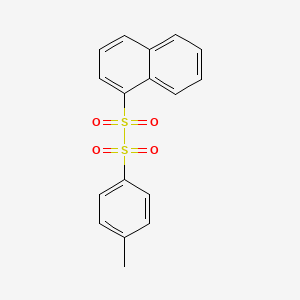
phosphanium iodide](/img/structure/B14372843.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
